molecular formula C19H20Cl2N2O2 B11536640 2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide

2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide

Cat. No.: B11536640
M. Wt: 379.3 g/mol
InChI Key: IHACCXFKXAXHRS-PYCFMQQDSA-N
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Description

2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzohydrazide core substituted with dichloro and ethoxyphenyl groups, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide typically involves the condensation of 2,4-dichlorobenzohydrazide with 4-ethoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the benzohydrazide core.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is often used in studies to understand the structure-activity relationship of hydrazide derivatives.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The dichloro and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N’-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide
  • 2,4-Dichloro-N’-[(1Z)-1-(4-methylphenyl)butylidene]benzohydrazide
  • 2,4-Dichloro-N’-[(1Z)-1-(4-nitrophenyl)butylidene]benzohydrazide

Uniqueness

2,4-Dichloro-N’-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-1-(4-ethoxyphenyl)butylideneamino]benzamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-3-5-18(13-6-9-15(10-7-13)25-4-2)22-23-19(24)16-11-8-14(20)12-17(16)21/h6-12H,3-5H2,1-2H3,(H,23,24)/b22-18-

InChI Key

IHACCXFKXAXHRS-PYCFMQQDSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)OCC

Canonical SMILES

CCCC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)OCC

Origin of Product

United States

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